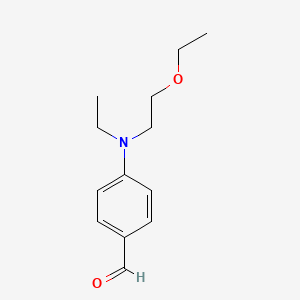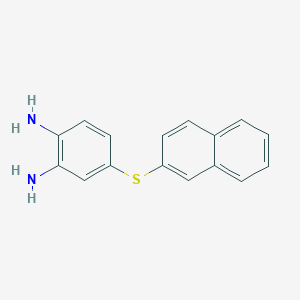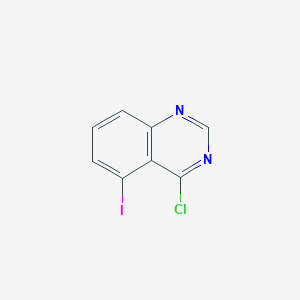
4-氯-5-碘喹啉
描述
4-Chloro-5-iodoquinazoline is a halogenated quinazoline derivative with the molecular formula C8H4ClIN2. This compound is characterized by the presence of both chlorine and iodine atoms on the quinazoline ring structure, making it a valuable intermediate in organic synthesis and pharmaceutical research.
科学研究应用
4-Chloro-5-iodoquinazoline is widely used in scientific research due to its versatile chemical properties. It serves as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and organic compounds. In medicinal chemistry, it is utilized in the development of kinase inhibitors, which are important in cancer therapy. Additionally, it is employed in the synthesis of fluorescent probes for biological imaging and in the study of enzyme inhibitors.
作用机制
Target of Action
The primary targets of 4-Chloro-5-iodoquinazoline are receptor tyrosine kinases (RTKs) expressed by malignant tumors, including platelet-derived growth factor receptor beta (PDGFR-β), vessel epidermal growth factor receptor (VEGFR-2), and epidermal growth factor receptor (EGFR) . These receptors play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival .
Mode of Action
4-Chloro-5-iodoquinazoline interacts with its targets, the RTKs, by inhibiting their activity . This inhibition disrupts the normal signaling pathways of the cell, leading to changes in cellular functions such as growth and proliferation .
Biochemical Pathways
The inhibition of RTKs by 4-Chloro-5-iodoquinazoline affects the phosphatidylinositol 3-kinase (PI3K) signaling pathway . This pathway is crucial for various cellular physiological processes, including cell growth, proliferation, survival, and metabolism . Disruption of this pathway can lead to tumorigenesis, progression, and poor prognosis .
Result of Action
The molecular and cellular effects of 4-Chloro-5-iodoquinazoline’s action include the inhibition of cell growth and proliferation due to the disruption of the PI3K signaling pathway . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
生化分析
Biochemical Properties
4-Chloro-5-iodoquinazoline plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with several key enzymes and proteins, including receptor tyrosine kinases such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). These interactions are crucial as they can inhibit the signaling pathways that promote cell proliferation and survival, making 4-Chloro-5-iodoquinazoline a potential anticancer agent .
Cellular Effects
The effects of 4-Chloro-5-iodoquinazoline on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-Chloro-5-iodoquinazoline has been observed to induce apoptosis in cancer cells by disrupting the function of receptor tyrosine kinases, leading to the inhibition of downstream signaling pathways such as the PI3K/AKT and MAPK pathways . Additionally, it can alter gene expression profiles, resulting in the suppression of oncogenes and the activation of tumor suppressor genes.
Molecular Mechanism
At the molecular level, 4-Chloro-5-iodoquinazoline exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of target enzymes. This binding can prevent the phosphorylation of key proteins involved in cell signaling, thereby blocking the transmission of growth signals. Furthermore, 4-Chloro-5-iodoquinazoline can induce conformational changes in proteins, leading to their inactivation or degradation . These molecular interactions highlight the compound’s potential as a therapeutic agent in targeting specific biomolecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-5-iodoquinazoline have been studied over various time frames to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under controlled conditions, with minimal degradation over time. Prolonged exposure to 4-Chloro-5-iodoquinazoline can lead to cumulative effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis . These findings underscore the importance of monitoring the temporal dynamics of this compound in experimental settings.
Dosage Effects in Animal Models
The effects of 4-Chloro-5-iodoquinazoline vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity. At higher doses, 4-Chloro-5-iodoquinazoline can induce adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the need for careful optimization of dosing regimens to maximize therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
4-Chloro-5-iodoquinazoline is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation through phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can lead to the formation of active or inactive metabolites, which may influence the overall pharmacokinetic and pharmacodynamic profiles of 4-Chloro-5-iodoquinazoline. Understanding these pathways is crucial for predicting the compound’s behavior in vivo and optimizing its therapeutic potential.
Transport and Distribution
The transport and distribution of 4-Chloro-5-iodoquinazoline within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a key role in its cellular uptake and efflux . Additionally, 4-Chloro-5-iodoquinazoline can bind to plasma proteins, affecting its distribution and bioavailability in tissues. These interactions determine the compound’s localization and accumulation in target tissues, influencing its therapeutic efficacy and toxicity.
Subcellular Localization
The subcellular localization of 4-Chloro-5-iodoquinazoline is critical for its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm and nucleus . The presence of specific targeting signals and post-translational modifications can direct 4-Chloro-5-iodoquinazoline to particular organelles, where it can exert its effects on cellular processes. For example, its localization in the nucleus allows it to interact with nuclear receptors and transcription factors, modulating gene expression and cellular responses.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-5-iodoquinazoline typically involves the halogenation of quinazoline derivatives. One common method is the direct halogenation of quinazoline using chlorine and iodine in the presence of a suitable catalyst, such as ferric chloride (FeCl3). The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective introduction of chlorine and iodine atoms.
Industrial Production Methods: In an industrial setting, the production of 4-chloro-5-iodoquinazoline may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality and yield. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
化学反应分析
Types of Reactions: 4-Chloro-5-iodoquinazoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or potassium chloride (KCl).
Major Products Formed:
Oxidation: Formation of quinazoline-4,5-dione derivatives.
Reduction: Production of 4-chloro-5-iodoquinazoline derivatives with reduced functional groups.
Substitution: Introduction of different substituents at the halogenated positions.
相似化合物的比较
4-Chloro-6-iodoquinazoline
4-Bromo-5-iodoquinazoline
4-Chloro-5-fluoroquinazoline
属性
IUPAC Name |
4-chloro-5-iodoquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClIN2/c9-8-7-5(10)2-1-3-6(7)11-4-12-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POVZXUXXHZSCRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)I)C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652954 | |
| Record name | 4-Chloro-5-iodoquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959237-13-9 | |
| Record name | 4-Chloro-5-iodoquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


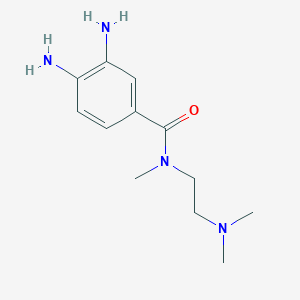

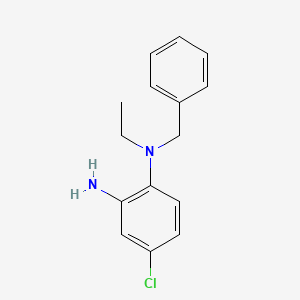
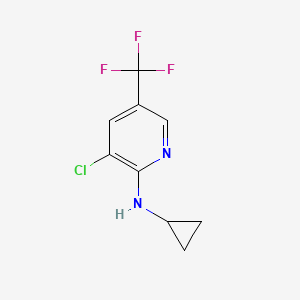
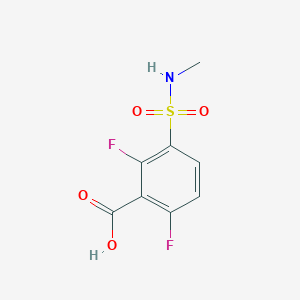
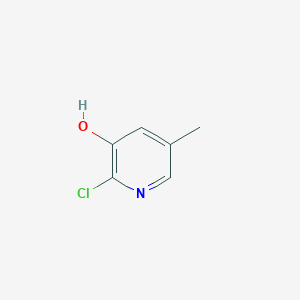
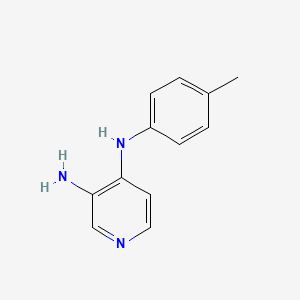



![3-[4-(Chloromethyl)-2-methoxyphenoxymethyl]benzonitrile](/img/structure/B1415065.png)

